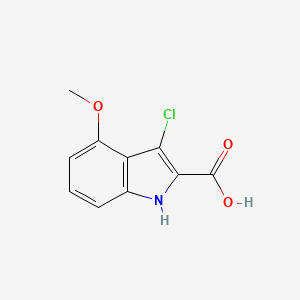
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンは、アゼチジンオンのクラスに属する合成有機化合物です。アゼチジンオンは、β-ラクタム系抗生物質と構造的に関連する、4員環のラクタムです。この化合物は、アゼチジンオン環に結合したアミノ基、クロロフェニル基、およびエチル基の存在を特徴としています。
準備方法
合成経路と反応条件
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、3-クロロベンズアルデヒドとエチルアミンを反応させて中間体シッフ塩基を形成し、次に水素化ナトリウムまたはルイス酸触媒などの適切な試薬を使用して環化させる方法です。反応は通常、中間体の酸化と分解を防ぐために不活性雰囲気中で行われます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模な規模で行われます。プロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と自動システムを採用して、品質の一貫性を確保しています。再結晶やクロマトグラフィーなどの高度な精製技術も、最終生成物を純粋な形で得るために一般的に使用されます。
化学反応の分析
反応の種類
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は、ニトロソ誘導体またはニトロ誘導体に変換するために酸化することができます。
還元: アゼチジンオン環のカルボニル基は、対応するアルコールに変換するために還元することができます。
置換: クロロフェニル基は、求核置換反応を起こしてさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用して置換反応を促進することができます。
主な生成物
これらの反応によって生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、アミノ基の酸化は、ニトロソ誘導体またはニトロ誘導体をもたらす可能性がありますが、カルボニル基の還元は、アルコールを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体を生成します。
科学的研究の応用
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンは、科学研究のいくつかの分野で応用が見出されています。
化学: より複雑な分子の合成のための構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 新しい抗生物質や抗癌剤の開発における特に、医薬品としての可能性を探求する研究が進められています。
産業: 特殊化学品の製造に、そして他の貴重な化合物の合成における中間体として使用されています。
作用機序
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素の活性部位に結合することによって、特定の酵素の活性を阻害し、それらの機能をブロックすることができます。この阻害は、細菌の細胞壁合成や癌細胞のDNA複製など、重要な生物学的プロセスの破壊につながる可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションと研究されている生物システムによって異なります。
類似の化合物との比較
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンは、他のアゼチジンオン誘導体およびβ-ラクタム化合物と比較することができます。類似の化合物には、次のものがあります。
ペニシリン: 同様のアゼチジンオン環構造を持つ、よく知られたβ-ラクタム系抗生物質。
セファロスポリン: より広いスペクトルを持つ別のβ-ラクタム系抗生物質のクラス。
カルバペネム: 重度の細菌感染症の治療に使用される、非常に強力なβ-ラクタム系抗生物質。
3-アミノ-4-(3-クロロフェニル)-1-エチルアゼチジン-2-オンの独自性は、その特定の置換基にあり、これは異なる化学的および生物学的特性を付与します。これらの特性により、それは研究と潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one can be compared with other azetidinone derivatives and β-lactam compounds. Similar compounds include:
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used to treat severe bacterial infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
3-amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3 |
InChIキー |
NXIYHXGQDZAUOL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















